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This technical guide provides an in-depth analysis of the enzymatic activities of

Achromopeptidase, a powerful lytic enzyme preparation widely utilized in biomedical research

and drug development. This document is intended for researchers, scientists, and

professionals in the pharmaceutical and biotechnology sectors, offering a comprehensive

overview of its catalytic functions, optimal conditions, and practical applications.

Executive Summary
Achromopeptidase, derived from Lysobacter enzymogenes (previously classified as

Achromobacter lyticus), is not a single enzyme but a complex mixture of bacteriolytic

proteases. Its robust activity against a broad spectrum of bacteria, particularly Gram-positive

strains resistant to lysozyme, makes it an invaluable tool for applications ranging from bacterial

cell lysis for nucleic acid and protein extraction to proteomics and protoplast formation. This

guide details the distinct enzymatic components of Achromopeptidase, their specific cleavage

sites, and provides protocols for activity assessment and practical use.

Core Enzymatic Activities
Achromopeptidase exhibits a multi-faceted enzymatic profile, primarily attributed to three key

components: a serine protease with lysyl endopeptidase activity, an α-lytic protease, and a β-

lytic protease.
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Lysyl Endopeptidase (EC 3.4.21.50): This is a serine protease that demonstrates high

specificity for the C-terminal side of lysine residues in peptides and proteins, including the

Lys-Pro bond.[1][2][3][4] This activity is central to its use in protein sequencing and peptide

mapping.[4]

α-Lytic Protease: This component contributes significantly to the bacteriolytic activity of

Achromopeptidase. It has been shown to cleave multiple bonds within the peptidoglycan of

Staphylococcus aureus. Specifically, it hydrolyzes the N-acetylmuramoyl-L-alanine amide

bond, which links the glycan backbone to the peptide stem, as well as the D-Ala-Gly and

Gly-Gly peptide bonds within the interpeptide bridge.[5]

β-Lytic Protease: This zinc-dependent metalloprotease also plays a crucial role in

bacteriolysis. It exhibits specificity for Gly-X bonds in peptides.[6] Within the context of

peptidoglycan, it cleaves the D-Ala-Gly/Ala bond connecting the peptide subunit to the

interpeptide bridge and the Gly-Gly bonds within the pentaglycine bridge of S. aureus.[6][7]

Quantitative Data on Enzymatic Activity
The following tables summarize the key quantitative parameters related to the enzymatic

activity of Achromopeptidase.

Table 1: General Properties and Optimal Conditions

Parameter Value Reference(s)

Source Organism

Lysobacter enzymogenes

(formerly Achromobacter

lyticus)

[3]

Enzyme Commission (EC)

Number

3.4.21.50 (for Lysyl

Endopeptidase component)
[2]

Optimal pH (Bacteriolytic

Activity)
8.5 - 9.0

Optimal Temperature (Assay) 37°C

Lysis Temperature Range
Room temperature (18-22°C)

to 37°C
[2]
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Table 2: Kinetic Parameters for Lysyl Endopeptidase Activity

Substrate Km Vmax
Assay
Conditions

Reference(s)

Tos-Gly-Pro-Lys-

pNA

Not widely

reported

Not widely

reported

pH and

temperature

optimization

performed, but

specific kinetic

constants not

provided in the

accessed

literature.

[8][9]

Note: While a specific chromogenic substrate, Tos-Gly-Pro-Lys-pNA, is utilized for assaying the

lysyl-specific protease activity of Achromobacter lyticus, definitive Km and Vmax values are not

readily available in the reviewed literature. The focus of existing studies has been on the

optimization of assay conditions for activity unit determination.

Experimental Protocols
Turbidimetric Assay for Bacteriolytic Activity
This protocol is a standardized method for determining the bacteriolytic activity of

Achromopeptidase by measuring the decrease in turbidity of a bacterial cell suspension.

Materials:

Achromopeptidase solution (350-700 units/mL in cold assay buffer)

Micrococcus lysodeikticus cell suspension (Substrate)

Assay Buffer: 10 mM Tris-HCl with 10 mM Sodium Chloride, pH 8.0 at 37°C

Spectrophotometer with temperature control (set to 37°C and 600 nm)

Cuvettes (1 cm light path)
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Procedure:

Prepare Substrate: Resuspend lyophilized Micrococcus lysodeikticus cells in the assay

buffer to achieve an initial absorbance (A600nm) of 0.6-0.7.

Assay Setup:

Test Cuvette: Add 2.9 mL of the substrate suspension.

Blank Cuvette: Add 2.9 mL of the substrate suspension and 0.1 mL of the assay buffer.

Equilibration: Incubate the cuvettes at 37°C for 5 minutes to reach thermal equilibrium.

Initiate Reaction: Add 0.1 mL of the Achromopeptidase solution to the test cuvette. Mix by

inversion.

Measurement: Immediately place the cuvettes in the spectrophotometer and record the

decrease in absorbance at 600 nm for approximately 5 minutes.

Calculation: Determine the maximum linear rate of decrease in absorbance per minute

(ΔA600nm/min) for both the test and blank. The activity is calculated based on the unit

definition.

Unit Definition: One unit of Achromopeptidase will cause a decrease in absorbance at 600 nm

of 0.001 per minute per mL at pH 8.0 and 37°C using a suspension of Micrococcus

lysodeikticus as the substrate.

Protocol for Bacterial Genomic DNA Extraction
This protocol outlines a general procedure for the lysis of Gram-positive bacteria using

Achromopeptidase for the subsequent extraction of high-quality genomic DNA.

Materials:

Bacterial cell pellet from a mid-to-late-log-phase culture

Achromopeptidase solution
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Lysozyme solution

RNase A in a suitable buffer (e.g., Buffer P1)

Proteinase K

10% Sodium Dodecyl Sulfate (SDS)

Phenol:Chloroform:Isoamyl Alcohol (PCI)

100% Ethanol (ice-cold)

70% Ethanol

TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

Microcentrifuge tubes

Incubators/water baths (37°C and 50°C)

Microcentrifuge

Procedure:

Cell Harvesting: Pellet bacterial cells from a culture by centrifugation (e.g., 7,500 rpm for 10

minutes). Discard the supernatant.

Initial Resuspension: Resuspend the cell pellet in a buffer containing RNase A.

Enzymatic Lysis:

Add lysozyme and Achromopeptidase to the cell suspension.

Mix gently and incubate at 37°C for 60 minutes.

Protein Digestion:

Add SDS and Proteinase K.
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Mix gently by inversion and incubate at 50°C for 60 minutes.

Phenol-Chloroform Extraction:

Add an equal volume of PCI solution and mix by gentle inversion for 10 minutes.

Centrifuge at high speed (e.g., 12,000 rpm) for 15 minutes to separate the phases.

DNA Precipitation:

Carefully transfer the upper aqueous phase to a new tube.

Add an equal volume of ice-cold 100% ethanol and mix gently by inversion.

Centrifuge at high speed for 20 minutes to pellet the DNA.

Washing and Drying:

Carefully decant the supernatant.

Wash the DNA pellet with 70% ethanol and centrifuge again.

Decant the supernatant and air-dry the pellet.

Resuspension: Resuspend the DNA pellet in TE buffer. For complete dissolution, it can be

incubated overnight at 4°C.[1]

Visualizations
Signaling Pathways and Cleavage Sites
The primary "signaling" in the context of Achromopeptidase's bacteriolytic activity is the

degradation of the bacterial cell wall peptidoglycan. The following diagram illustrates the

structure of Staphylococcus aureus peptidoglycan and the specific cleavage sites of the

enzymatic components of Achromopeptidase.
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Caption: Cleavage sites of Achromopeptidase on S. aureus peptidoglycan.

Experimental Workflow
The following diagram illustrates a typical experimental workflow for bacterial cell lysis and

subsequent DNA extraction using Achromopeptidase.
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Caption: Workflow for bacterial DNA extraction using Achromopeptidase.
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Conclusion
Achromopeptidase is a versatile and potent enzymatic preparation with significant utility in

molecular biology and microbiology. Its complex composition, comprising lysyl endopeptidase,

α-lytic protease, and β-lytic protease, allows for efficient lysis of a wide range of bacteria,

including those resistant to other lytic agents. The detailed protocols and data presented in this

guide are intended to empower researchers to effectively harness the capabilities of

Achromopeptidase in their experimental workflows. Further research into the specific kinetic

parameters of its individual components will undoubtedly enhance its application in quantitative

proteomics and other sensitive assays.
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achromopeptidase]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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